molecular formula C16H14BrClO3 B4625582 3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde

3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde

Cat. No.: B4625582
M. Wt: 369.6 g/mol
InChI Key: KBTHEHBUIKXYQN-UHFFFAOYSA-N
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Description

3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde is an organic compound characterized by its complex structure, which includes bromine, chlorine, and phenoxy groups. This compound is typically a solid with a distinctive aromatic odor and is soluble in organic solvents such as ethanol, ether, and benzene, but is poorly soluble in water .

Properties

IUPAC Name

3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClO3/c1-11-8-13(3-4-15(11)18)20-6-7-21-16-5-2-12(10-19)9-14(16)17/h2-5,8-10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTHEHBUIKXYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2)C=O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde generally involves the reaction of benzaldehyde derivatives with bromine and chlorine. One common method includes the reaction of 3-bromo-4-chlorobenzaldehyde with 2-(4-chloro-3-methylphenoxy)ethanol under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde
Reactant of Route 2
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3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde

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